Cas no 115906-17-7 (2,5-Pyrrolidinedione,3-[4-(1-methylethyl)phenyl]-)
115906-17-7 structure
Product Name:2,5-Pyrrolidinedione,3-[4-(1-methylethyl)phenyl]-
CAS-nummer:115906-17-7
MF:C13H15NO2
MW:217.263703584671
CID:204963
PubChem ID:3087701
Update Time:2025-04-19
2,5-Pyrrolidinedione,3-[4-(1-methylethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,5-Pyrrolidinedione,3-[4-(1-methylethyl)phenyl]-
- 3-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione
- 2,5-Pyrrolidinedione, 3-(4-(1-methylethyl)phenyl)-
- BRN 5526647
- 3-(4-(1-Methylethyl)phenyl)-2,5-pyrrolidinedione
- DTXSID70921839
- 115906-17-7
- p-Isopropylphenylsuccinimide
- 5-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-pyrrol-2-one
-
- Inchi: 1S/C13H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-12(15)14-13(11)16/h3-6,8,11H,7H2,1-2H3,(H,14,15,16)
- InChI-sleutel: QWKSNLFRWPIBOH-UHFFFAOYSA-N
- LACHT: O=C1C(C2C=CC(=CC=2)C(C)C)CC(N1)=O
Berekende eigenschappen
- Exacte massa: 217.11035
- Monoisotopische massa: 217.11
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 290
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 46.2Ų
Experimentele eigenschappen
- Dichtheid: 1.131
- Kookpunt: 397.4°Cat760mmHg
- Vlampunt: 163.9°C
- Brekindex: 1.544
- PSA: 46.17
2,5-Pyrrolidinedione,3-[4-(1-methylethyl)phenyl]- Gerelateerde literatuur
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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